

Application Notes: Standard Protocol for lodometric Titration Using Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Thiosulfite	
Cat. No.:	B1241960	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

lodometric titration is a highly versatile and accurate method of quantitative analysis used to determine the concentration of oxidizing agents. It is an indirect titration method where an excess of iodide ions is added to a solution containing an oxidizing analyte. The oxidizing agent oxidizes the iodide (I⁻) to iodine (I₂). The amount of liberated iodine is then determined by titration with a standardized solution of sodium thiosulfate (Na₂S₂O₃).[1][2] The endpoint of the titration is typically detected by the disappearance of a deep blue color, which is formed by the reaction of iodine with a starch indicator.[1][3] This protocol provides a detailed methodology for the preparation of reagents, standardization of the sodium thiosulfate titrant, and the subsequent analytical procedure.

Principle

The core of iodometric titration is a two-step redox process:

- Liberation of Iodine: The oxidizing analyte reacts with an excess of potassium iodide (KI) in an acidic medium to produce an equivalent amount of molecular iodine (I2).
 - General Reaction: Oxidizing Agent + 2I⁻ → Reduced Agent + I₂



- Titration of Iodine: The liberated iodine is then titrated with a standard sodium thiosulfate solution. The thiosulfate ion (S₂O₃²⁻) is oxidized to the tetrathionate ion (S₄O₆²⁻), while iodine is reduced back to iodide ions.[4]
 - o Titration Reaction: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆

The endpoint is signaled when all the iodine has been consumed. Starch is used as an indicator, forming a blue starch-iodine complex, which disappears at the endpoint.[1]

Reagent Preparation

Accurate preparation of reagents is critical for reliable results. All reagents should be of analytical grade.



Reagent	Component	Quantity (for 1 L)	Preparation Notes
0.1 M Sodium Thiosulfate (Na₂S₂O₃)	Sodium Thiosulfate Pentahydrate (Na ₂ S ₂ O ₃ ·5H ₂ O)	~25 g[5]	Dissolve in 1 L of freshly boiled and cooled distilled water. [6]
Sodium Carbonate (Na₂CO₃), Anhydrous	~0.2 g[5][7]	Add as a stabilizer to prevent decomposition. Allow the solution to stand for at least one hour before standardization.[5]	
Starch Indicator (1% w/v)	Soluble Starch	1 g	Make a smooth paste with a few mL of cold distilled water.[8] Pour the paste into 100 mL of boiling distilled water while stirring.[8] [9] Boil for 1 minute and cool. Should be prepared fresh daily.
Primary Standard (0.02 M K ₂ Cr ₂ O ₇)	Potassium Dichromate (K ₂ Cr ₂ O ₇), dried at 120°C	~0.21 g (weighed accurately)	Dissolve the precisely weighed amount in 100 mL of distilled water in a volumetric flask.[5]
Potassium Iodide (KI)	Potassium lodide	Used as solid	Should be stored in a cool, dark place. A yellow tint indicates some oxidation to iodine.[4]
Acid Solution	Hydrochloric Acid (HCI) or Sulfuric Acid	Varies by protocol	Used to create the necessary acidic



(H₂SO₄)

environment for the initial reaction.[4][5]

Experimental Protocols

4.1 Standardization of 0.1 M Sodium Thiosulfate Solution

Since sodium thiosulfate is not a primary standard, its exact concentration must be determined by titrating it against a primary standard like potassium dichromate (K₂Cr₂O₇).[3][5]

Methodology:

- Accurately weigh about 0.21 g of previously dried potassium dichromate into a 500 mL glassstoppered conical flask.[5]
- Dissolve the K₂Cr₂O₇ in 100 mL of distilled water.[5]
- Carefully add 3 g of solid potassium iodide (KI) and 5 mL of concentrated hydrochloric acid (HCI).[5][7]
- Gently stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for exactly 10 minutes. This allows for the complete liberation of iodine.[5][7]
- Rinse the stopper and the inner walls of the flask with distilled water.
- Begin titrating the liberated iodine with the prepared sodium thiosulfate solution from a burette. Swirl the flask constantly.[5]
- Continue the titration until the initial dark reddish-brown solution turns to a yellowish-green or pale straw color.[4][5]
- Add 2-3 mL of the 1% starch indicator solution. The solution will turn a deep blue color.[4][5]
- Continue the titration dropwise, with constant swirling, until the blue color is completely discharged, leaving a clear or pale green solution (due to Cr³+ ions).[5]
- Record the final volume of the sodium thiosulfate solution used.



- Perform a blank determination by following the same steps but omitting the potassium dichromate.
- Calculate the molarity of the sodium thiosulfate solution.

Standardization Data and Calculation

Parameter	Symbol	Example Value
Weight of K ₂ Cr ₂ O ₇	W	0.2105 g
Volume of Na ₂ S ₂ O ₃ (Titration)	V_sample	42.90 mL
Volume of Na ₂ S ₂ O ₃ (Blank)	V_blank	0.05 mL
Net Volume of Na ₂ S ₂ O ₃	V_net	42.85 mL

Calculation Formula: Molarity of Na₂S₂O₃ (M) = (Weight of K₂Cr₂O₇ in g × 1000) / (49.03 × Net Volume of Na₂S₂O₃ in mL)[5]

Note: The equivalent weight of $K_2Cr_2O_7$ in this reaction is its molar mass (294.18 g/mol) divided by 6, which is 49.03.

4.2 Protocol for Analyte Determination

Once the sodium thiosulfate solution is standardized, it can be used to determine the concentration of an unknown oxidizing agent (e.g., H₂O₂, Cu²⁺, Cl₂).

Methodology:

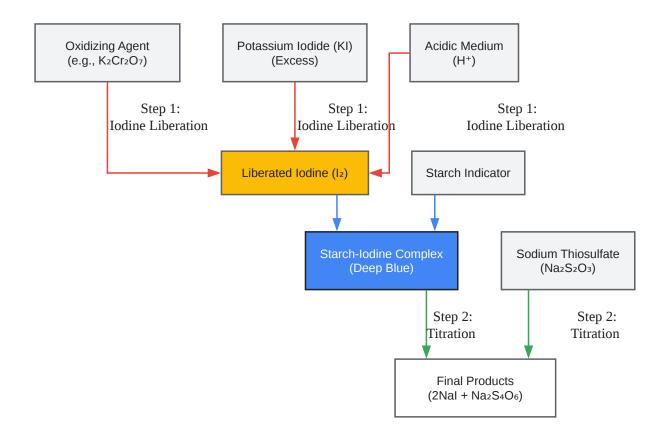
- Prepare a solution of the analyte in a 250 mL conical flask.
- Add an excess of potassium iodide (e.g., 1-2 g) and acidify the solution (e.g., with H₂SO₄ or HCl) as required by the specific method for the analyte.[4][10]
- Allow the reaction to proceed, often in the dark, to ensure complete liberation of iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.[4]



- Add ~2 mL of starch indicator, which will turn the solution blue.[4]
- Continue the titration until the blue color disappears, marking the endpoint.
- Record the volume of titrant used and calculate the concentration of the analyte based on the stoichiometry of the reaction.

Visualized Workflows and Pathways

5.1 Chemical Reaction Pathway



Click to download full resolution via product page

Caption: Chemical pathway of the two-step iodometric titration process.



5.2 Experimental Workflow

Caption: Step-by-step workflow for performing an iodometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Iodometric Titrations Introduction, Examples, Practice Problems and FAQ in Chemistry:
 Definition, Types and Importance | AESL [aakash.ac.in]
- 2. hiranuma.com [hiranuma.com]
- 3. Iodometric Titration: Principle, Example, Advantages [themasterchemistry.com]
- 4. usptechnologies.com [usptechnologies.com]
- 5. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. zenodo.org [zenodo.org]
- 8. flinnsci.com [flinnsci.com]
- 9. titrations.info [titrations.info]
- 10. xylemanalytics.com [xylemanalytics.com]
- To cite this document: BenchChem. [Application Notes: Standard Protocol for Iodometric Titration Using Thiosulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241960#standard-protocol-for-iodometric-titration-using-thiosulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com